molecular formula C11H14N2O B11907636 1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone

1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone

Cat. No.: B11907636
M. Wt: 190.24 g/mol
InChI Key: YFLGDIRBOKPVRZ-UHFFFAOYSA-N
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Description

1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone is a chemical compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a 2-methyl group and a suitable leaving group can undergo cyclization to form the naphthyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: A parent compound with a similar structure but lacking the 2-methyl and ethanone groups.

    2-Methyl-1,8-naphthyridine: Similar to the compound of interest but without the ethanone group.

    1-(1,8-Naphthyridin-2-yl)ethanone: A structural isomer with the ethanone group attached to a different position on the naphthyridine ring.

Uniqueness

1-(2-Methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(2-methyl-3,4-dihydro-2H-1,8-naphthyridin-1-yl)ethanone

InChI

InChI=1S/C11H14N2O/c1-8-5-6-10-4-3-7-12-11(10)13(8)9(2)14/h3-4,7-8H,5-6H2,1-2H3

InChI Key

YFLGDIRBOKPVRZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1C(=O)C)N=CC=C2

Origin of Product

United States

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